![molecular formula C10H20N2 B3389657 1-(Pyrrolidin-3-ylmethyl)piperidine CAS No. 933742-03-1](/img/structure/B3389657.png)
1-(Pyrrolidin-3-ylmethyl)piperidine
Overview
Description
“1-(Pyrrolidin-3-ylmethyl)piperidine” is a chemical compound with the molecular weight of 168.28 . It is also known as PMK or Piperonyl Methyl Ketone . This compound has attracted a lot of attention from researchers and industries due to its potential applications in various fields .
Synthesis Analysis
The synthesis of pyrrolidine derivatives involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The methodology is also used for the synthesis of piperidine derivatives .Molecular Structure Analysis
The molecular structure of “1-(Pyrrolidin-3-ylmethyl)piperidine” is represented by the Inchi Code: 1S/C10H20N2/c1-2-6-12(7-3-1)9-10-4-5-11-8-10/h10-11H,1-9H2 .Chemical Reactions Analysis
The reaction involves the initial formation of pyrrolidin-3-ylidenemethylium carbocation via Prins cyclization reaction followed by Ritter reaction to produce N-(pyrrolidine-3-ylidenemethyl)acetamides .Scientific Research Applications
Drug Design and Synthesis
Piperidine derivatives, including “1-(Pyrrolidin-3-ylmethyl)piperidine”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Anticancer Applications
Piperidine derivatives are being utilized in different ways as anticancer agents . They show a wide variety of biological activities and are a vital fundament in the production of drugs .
Antiviral Applications
Piperidine derivatives also have potential antiviral applications . Their unique structure and properties make them suitable for the development of new antiviral drugs .
Antimalarial Applications
The unique properties of piperidine derivatives make them potential candidates for antimalarial drug development .
Antimicrobial and Antifungal Applications
Piperidine derivatives are being utilized as antimicrobial and antifungal agents . Their unique structure and properties make them suitable for the development of new antimicrobial and antifungal drugs .
Antihypertensive Applications
Piperidine derivatives are also being utilized as antihypertensive agents . Their unique structure and properties make them suitable for the development of new antihypertensive drugs .
Analgesic and Anti-inflammatory Applications
Piperidine derivatives are being utilized as analgesic and anti-inflammatory agents . Their unique structure and properties make them suitable for the development of new analgesic and anti-inflammatory drugs .
Antipsychotic Applications
Piperidine derivatives are being utilized as antipsychotic agents . Their unique structure and properties make them suitable for the development of new antipsychotic drugs .
Safety and Hazards
Future Directions
Pyrrolidine compounds, including “1-(Pyrrolidin-3-ylmethyl)piperidine”, have significant potential in drug discovery due to their versatile scaffold for novel biologically active compounds . They are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Future research will likely continue to explore the pharmacological potential of these compounds in various therapeutic areas.
properties
IUPAC Name |
1-(pyrrolidin-3-ylmethyl)piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-2-6-12(7-3-1)9-10-4-5-11-8-10/h10-11H,1-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFYBZCIHVSELR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CCNC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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